6-(Methylsulfanyl)pyrimidin-4-amine

Vue d'ensemble

Description

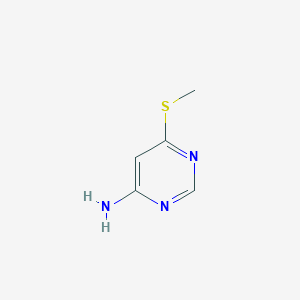

6-(Methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 6-position and an amino group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine typically involves the introduction of the methylsulfanyl group into the pyrimidine ring. One common method is the nucleophilic substitution of a halogen in 6-halopyrimidines with a methylsulfanyl group. This can be achieved using reagents such as sodium methylthiolate under mild conditions .

Another approach involves the cyclization of suitable precursors. For instance, the reaction of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Cyclization with Meldrum’s Acid Derivatives

Reaction of 6-(methylsulfanyl)pyrimidin-4-amine with 5-(methoxyvinylidene) derivatives of Meldrum’s acid leads to the formation of bicyclic pyrimido[1,6-a]pyrimidin-4-one. The reaction proceeds via a two-step process:

- Step 1 : Refluxing in 2-propanol (85°C, 1 h) forms a vinylidene intermediate.

- Step 2 : Heating in Dowtherm A (220°C, 10 min) induces cyclization.

Key Data

| Parameter | Value | Reference |

|---|---|---|

| Yield (Step 1) | 96% | |

| Yield (Step 2) | 80% | |

| Product | Bicyclic pyrimido[1,6-a]pyrimidin-4-one | |

| Characterization | LC-MS (M+1 = 194.0), NMR (DMSO-d₆): δ 2.40 (s, 3H), 6.35 (d, J = 6.55 Hz, 1H) |

The product exhibits a planar bicyclic core with localized double bonds and a short intramolecular S⋯O contact (2.534 Å), indicative of an attractive interaction .

Selective Functionalization of the Amine Group

The primary amine at position 4 undergoes regioselective alkylation and acylation:

- Alkylation : Reacts with benzyl halides or methylating agents to form N-alkyl derivatives.

- Acylation : Reacts with acyl chlorides (e.g., acryloyl chloride) under catalytic conditions .

Example Reaction

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Acryloyl chloride | N-Acryloyl-pyrimidin-4-amine | ~75% |

Sulfur-Based Reactivity

The methylthio group at position 6 participates in chemoselective displacement reactions under nucleophilic aromatic substitution (SAr) conditions:

- Nucleophiles : Primary aliphatic amines selectively displace the sulfone group (if oxidized) under basic conditions .

- Oxidation : The methylthio group can be oxidized to sulfone using hydrogen peroxide or KMnO₄, enhancing its leaving-group ability .

Experimental Insight

- Displacement by deprotonated anilines proceeds with >90% selectivity at the sulfone position in dichloropyrimidine analogs .

Structural and Mechanistic Insights

- Planarity : The bicyclic product from cyclization is fully planar (maximum deviation: 0.143 Å) .

- Bond Localization : Double bonds in the bicyclic core (e.g., N1–C2: 1.298 Å) confirm the absence of resonance stabilization .

- S⋯O Interaction : The S⋯O distance (2.534 Å) aligns with non-covalent chalcogen bonding .

Applications De Recherche Scientifique

6-(Methylsulfanyl)pyrimidin-4-amine, also known as 2-(methylsulfanyl)pyrimidin-4-amine, is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, agricultural chemistry, and biochemical research .

Scientific Research Applications

Pharmaceutical Development

this compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially antiviral and anticancer agents . Its derivatives and related compounds have shown potential in reducing biofilm formation in Staphylococcus aureus, indicating antimicrobial efficacy. Moreover, compounds with a triazine core, similar to aza-pyrimidine analogues, are clinically utilized as anticancer, antibacterial, antithyroid, hypoglycaemic, and antiviral drugs .

Agricultural Chemistry

This compound is utilized in formulating crop protection products, aiding the creation of effective herbicides and fungicides that improve crop yields and protect against pests .

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways, providing insights into cellular processes and potential drug targets .

Material Science

this compound can be incorporated into polymers and coatings, offering improved durability and resistance to environmental factors, which is beneficial for various industrial applications .

Analytical Chemistry

It is utilized as a standard in analytical methods, aiding in the detection and quantification of similar compounds in complex mixtures, thus ensuring quality control in manufacturing processes .

Research Findings and Insights

Studies have explored the reactions of 2-(methylsulfanyl)pyrimidin-4-amine with various chemical compounds to synthesize new structures with potential biological activities . For instance, the reaction of 2-(methylsulfanyl)pyrimidin-4-amine with the 5-(methoxyvinylidene) derivative of Meldrum’s acid, followed by heating, yields 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, a bicyclic compound with a unique carbon-nitrogen system .

Mécanisme D'action

The mechanism of action of 6-(Methylsulfanyl)pyrimidin-4-amine depends on its specific application:

Fluorescence Probe: The compound acts as a coordination site for cadmium ions, leading to a fluorescence response that allows for the detection of cadmium in biological samples.

Pharmaceuticals: The amino and methylsulfanyl groups can interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Thio-containing Pyrimidines: These compounds have a sulfur atom at the 2-position and exhibit diverse biological activities, including antioxidant and antiviral properties.

4-Aminopyrimidine Derivatives: These compounds have an amino group at the 4-position and are known for their antitrypanosomal and antiplasmodial activities.

Uniqueness

6-(Methylsulfanyl)pyrimidin-4-amine is unique due to the presence of both the methylsulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development.

Activité Biologique

6-(Methylsulfanyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological potential, synthesis, and structure-activity relationships, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a methylthio group at the 6-position and an amine group at the 4-position. The molecular formula is with a molecular weight of approximately 157.19 g/mol.

Synthesis Methods:

The compound can be synthesized through various methods, including:

- Nucleophilic substitution reactions involving 4-amino-2-methylpyrimidine derivatives.

- Condensation reactions with thioether compounds under acidic or basic conditions to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated significant dose-dependent cytotoxicity, with an IC50 value of approximately 15 µM, suggesting its potential as a lead compound for further development.

Other Biological Activities

In addition to antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess:

- Antiviral activity against certain RNA viruses.

- Anti-inflammatory effects , potentially useful in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring can significantly impact its potency and selectivity.

Table 2: SAR Insights

| Substitution Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Methyl group addition | Increased antimicrobial potency |

| 5 | Halogen substitution | Enhanced anticancer activity |

| 4 | Amine group variation | Altered cytotoxicity profile |

Propriétés

IUPAC Name |

6-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPARTFFNQLVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285854 | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-32-6 | |

| Record name | NSC43014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.